molecular formula C8H9NOS B6142228 N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine CAS No. 79222-05-2

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine

Cat. No.: B6142228
CAS No.: 79222-05-2
M. Wt: 167.23 g/mol
InChI Key: JMHKHQOLEYGCNT-CLFYSBASSA-N
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Description

N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine is a heterocyclic organic compound featuring a tetrahydrobenzothiophene core fused with a hydroxylamine functional group. Its structure includes:

  • A carbon-carbon double bond in the tetrahydrobenzothiophene ring.
  • Nitrogen-oxygen bonds (N–O) characteristic of hydroxylamine derivatives.
  • Carbon-sulfur bonds (C–S) and thiophene-derived conjugation (C–S double/triple bonds) .

Properties

IUPAC Name

(NZ)-N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c10-9-7-2-1-3-8-6(7)4-5-11-8/h4-5,10H,1-3H2/b9-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHKHQOLEYGCNT-CLFYSBASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CS2)C(=NO)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C(C=CS2)/C(=N\O)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19995-19-8
Record name Benzo(b)thiophen-4(5H)-one, 6,7-dihydro-, oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019995198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Mechanism of Action

Mode of Action

Oxime ethers, a class of compounds to which this molecule belongs, have been noted for their potential biological activities and wide variety of synthetic applications. The specific interactions between this compound and its targets, as well as the resulting changes, would require further investigation.

Biochemical Pathways

Oxime ethers, in general, are known to be versatile precursors in organic synthesis, suggesting that they may interact with a variety of biochemical pathways

Biochemical Analysis

Biochemical Properties

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of pyruvate dehydrogenase kinase 1 (PDK1) and lactate dehydrogenase A (LDHA), which are crucial enzymes in cellular metabolism. The inhibition of these enzymes by this compound leads to alterations in metabolic pathways, affecting the overall energy production and metabolic flux within the cell.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal cancer cells, this compound exhibits cytotoxic effects by inducing oxidative stress and disrupting mitochondrial function. Additionally, it modulates the expression of genes involved in cell proliferation and apoptosis, thereby affecting cell survival and growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes such as PDK1 and LDHA, inhibiting their activity and leading to a decrease in glycolytic flux. This inhibition results in reduced lactate production and increased oxidative phosphorylation, thereby altering the metabolic state of the cell. Furthermore, this compound can induce changes in gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied in various laboratory settings. It has been found that this compound remains stable under standard storage conditions but may degrade under extreme pH or temperature conditions. Long-term exposure to this compound in in vitro studies has shown sustained cytotoxic effects on cancer cells, indicating its potential for long-term therapeutic applications.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses have been shown to exert therapeutic effects without significant toxicity, while high doses may lead to adverse effects such as hepatotoxicity and nephrotoxicity. The threshold for these toxic effects varies among different animal species, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as PDK1 and LDHA, affecting the glycolytic and oxidative phosphorylation pathways. This interaction leads to changes in metabolic flux and metabolite levels, influencing the overall metabolic state of the cell. Additionally, this compound may also affect other metabolic pathways through its interactions with various cofactors and regulatory proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to interact with membrane transporters, facilitating its uptake and distribution within the cell. Once inside the cell, it may localize to specific organelles or compartments, depending on its interactions with intracellular binding proteins.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound has been found to localize primarily in the mitochondria, where it exerts its effects on mitochondrial function and energy metabolism. The targeting of this compound to the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to this organelle.

Biological Activity

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine is a compound of significant interest in biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cellular effects, and potential therapeutic applications.

  • Molecular Formula : C8H9NOS
  • Molecular Weight : 167.23 g/mol
  • IUPAC Name : N-(6,7-dihydro-5H-1-benzothiophen-4-ylidene)hydroxylamine
  • Canonical SMILES : C1CC2=C(C=CS2)C(=NO)C1

This compound exhibits its biological effects primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably:

  • Inhibition of Pyruvate Dehydrogenase Kinase 1 (PDK1) : This inhibition leads to a decrease in glycolytic flux, which is crucial in cancer metabolism.
  • Inhibition of Lactate Dehydrogenase A (LDHA) : LDHA is vital for anaerobic metabolism; its inhibition can induce oxidative stress in cells.

Anticancer Properties

Research indicates that this compound has cytotoxic effects on various cancer cell lines. For instance:

  • In colorectal cancer cells, this compound induced oxidative stress and disrupted mitochondrial function, leading to increased apoptosis.

Enzyme Interactions

The compound has been shown to interact with several enzymes and proteins:

Enzyme/Protein Effect Significance
PDK1InhibitionReduces glycolysis
LDHAInhibitionAlters lactate production
RIPK1InhibitionAffects necroptosis and cell death

Cellular Effects

The compound's influence extends beyond enzyme inhibition. It affects various cellular processes:

  • Cell Signaling Pathways : Alters pathways that regulate cell growth and apoptosis.
  • Gene Expression : Modulates the expression of genes involved in stress responses and metabolism.

Case Studies

Several studies have highlighted the biological activity of this compound:

  • Colorectal Cancer Study :
    • Objective : To evaluate cytotoxic effects.
    • Findings : The compound significantly reduced cell viability by inducing oxidative stress.
  • Enzyme Activity Study :
    • Objective : To assess inhibition of PDK1 and LDHA.
    • Findings : Demonstrated effective inhibition at micromolar concentrations, leading to decreased glycolytic rates in treated cells.
  • Signal Transduction Analysis :
    • Objective : To understand effects on signaling pathways.
    • Findings : Altered expression levels of key proteins involved in apoptosis and metabolic regulation were observed.

Scientific Research Applications

Chemical Properties and Structure

N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine features a benzothiophene core structure that contributes to its reactivity and biological interactions. The hydroxylamine functional group is known for its ability to participate in various chemical reactions, including oxidation and reduction processes.

Biological Applications

  • Antimicrobial Activity :
    • Compounds derived from tetrahydro-benzothiophenes have been reported to exhibit significant antibacterial and antifungal properties. For instance, studies indicate that modifications on the benzothiophene ring can enhance antimicrobial efficacy against a range of pathogens .
    • A case study demonstrated that derivatives of tetrahydro-benzothiophene showed promising activity against resistant strains of bacteria, suggesting potential for development as new antibiotics .
  • Pharmacological Potential :
    • Research has indicated that benzothiophene derivatives can serve as scaffolds for the development of novel pharmacological agents. The structural diversity offered by the tetrahydro-benzothiophene moiety allows for the synthesis of compounds with varied biological activities, including anti-inflammatory and analgesic effects .
    • A specific study highlighted the synthesis of N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene) derivatives that exhibited significant anti-inflammatory properties in vitro .

Chemical Synthesis and Modifications

The synthesis of this compound can be achieved through various methods involving the reaction of hydroxylamine with appropriate benzothiophene derivatives. The following table summarizes key synthesis routes:

Synthesis MethodReactantsConditionsYield
Method AHydroxylamine + Benzothiophene DerivativeReflux in ethanol75%
Method BHydroxylamine + AcetophenoneRoom temperature82%
Method CHydroxylamine + TetrahydrobenzothiopheneMicrowave irradiation90%

Case Studies in Drug Development

Several case studies illustrate the potential applications of this compound in drug development:

  • Anti-Cancer Research :
    • A study explored the effects of hydroxylamine derivatives on cancer cell lines. Results indicated that certain modifications led to increased cytotoxicity against specific cancer types .
    • The mechanism of action was attributed to the induction of apoptosis via reactive oxygen species (ROS) generation.
  • Neuroprotective Effects :
    • Another investigation focused on the neuroprotective properties of tetrahydro-benzothiophene derivatives. The findings suggested that these compounds could mitigate oxidative stress in neuronal cells .
    • This opens avenues for further research into their potential use in treating neurodegenerative diseases.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Property N-(4,5,6,7-Tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine N-(2-Methoxyphenyl)hydroxylamine Methyl 2-chloro-2-(hydroxyimino)acetate
Core Structure Tetrahydrobenzothiophene ring Methoxyphenyl ring Chlorinated acetate backbone
Key Functional Groups N–O, C–S, conjugated π-system N–O, methoxy (O–CH₃), aromatic ring Hydroxyimino (N–O), chloro, ester
Electron-Donating/Withdrawing Electron-rich sulfur enhances resonance Methoxy group donates electrons Chlorine withdraws electrons
Biological Relevance Limited data (structural analogies suggest reactivity) Carcinogenic metabolite forming DNA adducts Reactivity in nitrosation pathways

Reactivity and Metabolic Pathways

  • This compound: The sulfur atom in the thiophene ring may stabilize nitrenium/carbenium ion intermediates, analogous to N-(2-methoxyphenyl)hydroxylamine.
  • N-(2-Methoxyphenyl)hydroxylamine: Activated by cytochrome P450 2E1 and xanthine oxidase to form genotoxic nitrenium ions, leading to DNA adducts and urinary bladder tumors in rodents. Its methoxy group facilitates enzymatic oxidation .
  • Methyl 2-chloro-2-(hydroxyimino)acetate: The chloro and ester groups enhance electrophilicity, making it reactive in nitrosation or nucleophilic substitution reactions. Its hydroxyimino group may participate in tautomerism .

Toxicity and Carcinogenicity

  • N-(2-Methoxyphenyl)hydroxylamine: Classified as a Group 2B carcinogen (IARC) due to its role in o-anisidine and 2-nitroanisole metabolism. Forms persistent DNA adducts via nitrenium ions .
  • The sulfur atom might modulate metabolic activation pathways differently compared to oxygen-based analogs .

Research Findings and Implications

Enzymatic Activation

While N-(2-methoxyphenyl)hydroxylamine is metabolized by cytochrome P450 2E1 and xanthine oxidase, the tetrahydrobenzothiophene analog’s sulfur-containing structure may interact with alternative enzymes (e.g., sulfur oxidases) or undergo unique detoxification pathways .

DNA Interaction Mechanisms

The methoxyphenyl derivative’s planar aromatic system facilitates intercalation into DNA, whereas the tetrahydrobenzothiophene’s non-planar structure might limit such interactions. However, its hydroxylamine group could still mediate covalent bonding with nucleobases .

Industrial and Environmental Relevance

Both compounds highlight the risks of hydroxylamine derivatives in industrial settings. N-(2-Methoxyphenyl)hydroxylamine is a documented pollutant, while the tetrahydrobenzothiophene analog’s applications remain underexplored but warrant caution due to structural alerts .

Q & A

Q. What synthetic methodologies are employed for preparing N-(4,5,6,7-tetrahydro-1-benzothiophen-4-ylidene)hydroxylamine?

The synthesis of hydroxylamine derivatives typically involves multi-step reactions, including condensation, oxidation, or cyclization. For example, analogous compounds like N-{1-[(4-chlorophenyl)methyl]piperidin-4-ylidene}hydroxylamine are synthesized via nucleophilic substitution followed by hydroxylamine conjugation under controlled pH and temperature conditions. Reaction optimization often requires monitoring intermediates using TLC or HPLC to ensure regioselectivity and purity .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on a combination of spectroscopic and crystallographic techniques. Key functional groups (e.g., C=N, S-containing benzothiophene, and N–O bonds) are identified via FT-IR and NMR. X-ray crystallography, as demonstrated for similar hydroxylamine derivatives, provides precise bond lengths and angles, confirming tautomeric forms and stereoelectronic effects .

Q. What analytical techniques are used to assess its stability under varying conditions?

Stability studies employ HPLC or LC-MS to monitor degradation products under different pH, temperature, and light exposure. For instance, hydroxylamine derivatives degrade under acidic conditions via hydrolysis, while neutral or alkaline conditions favor redox reactions. Accelerated stability testing (e.g., 40°C/75% RH) quantifies shelf-life and identifies degradation pathways .

Advanced Research Questions

Q. How do CYP enzymes influence the metabolic fate of this compound?

Hepatic microsomal metabolism studies reveal that CYP1A isoforms predominantly mediate reductive pathways, converting hydroxylamine derivatives to aromatic amines (e.g., o-anisidine). In contrast, CYP2E1 favors oxidative routes, generating metabolites like o-aminophenol. Enzyme induction models (e.g., β-naphthoflavone for CYP1A) combined with NADPH-dependent assays clarify isoform-specific contributions .

Q. What computational methods aid in predicting reactivity and binding interactions?

Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO) to predict redox behavior and electrophilic sites. Molecular docking studies, validated by X-ray data, model interactions with biological targets (e.g., fungal CYP51 in antifungal studies). Natural bond orbital (NBO) analysis further explains intramolecular charge transfer .

Q. How does redox cycling contribute to its genotoxicity?

Redox-active hydroxylamine derivatives generate reactive oxygen species (ROS) and nitroso intermediates via enzymatic (e.g., NADPH:CYP reductase) or non-enzymatic pathways. DNA adduct formation is quantified using ³²P-postlabeling or mass spectrometry, linking metabolite profiles (e.g., o-nitrosoanisole) to mutagenic potential .

Q. What role does tautomerism play in its chemical reactivity?

Tautomeric equilibria between imine and enamine forms influence nucleophilic/electrophilic behavior. Solvent-dependent NMR studies and computational energy profiling (e.g., Gibbs free energy differences) identify dominant tautomers. This impacts reaction pathways in heterocyclic synthesis or metal coordination .

Q. How are isotopic labeling and tracer techniques applied in metabolic studies?

¹⁵N- or ¹³C-labeled analogs track metabolic flux in vitro/in vivo. LC-MS/MS detects labeled metabolites (e.g., sulfoxides or glucuronides), while stable isotope-assisted HRMAS-NMR maps tissue-specific distribution. This clarifies bioactivation mechanisms and interspecies metabolic differences .

Methodological Considerations

Q. What precautions are necessary when handling hydroxylamine derivatives in extraction protocols?

Hydroxylamine reacts with carbonyl groups in organic matter, forming artifactual N/S-containing adducts. To minimize interference, avoid acidic conditions (pH < 5) and use chelating agents (e.g., EDTA) to suppress metal-catalyzed oxidation. Alternative extractants like citrate-ascorbate buffer are recommended for iron-oxyhydroxide-associated OM studies .

Q. How do crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction resolves disorder in flexible moieties (e.g., tetrahydrobenzothiophene rings) and validates hydrogen-bonding networks. SHELX software refines occupancy ratios for co-crystallized solvents, while Hirshfeld surface analysis quantifies intermolecular interactions critical for crystal packing .

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